DL-norvaline

Antibacterial MRSA Synergy

Researchers requiring consistent arginase inhibition data or reliable chromatographic quantification often encounter variability from impure or incorrect stereoisomer preparations. DL-Norvaline (CAS 6600-40-4) eliminates these issues as a well-characterized racemic standard. • Non-competitive arginase inhibition enables reproducible in vitro metabolic studies. • Validated HPLC/LC-MS internal standard ensures accurate amino acid quantification across biological and food matrices. • High-purity racemic form guarantees lot-to-lot consistency for both enzymatic and analytical workflows.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 6600-40-4
Cat. No. B554988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-norvaline
CAS6600-40-4
SynonymsL-norvaline; norvaline; (S)-2-Aminopentanoicacid; 6600-40-4; (2S)-2-aminopentanoicacid; (S)-2-Aminovalericacid; l-(+)-norvaline; L(+)-Norvaline; 2-AMINO-PENTANOICACID; L-2-Aminovalericacid; L-2-aminopentanoicacid; h-nva-oh; Norvaline,L-; h-l-nva-oh; 2S-amino-pentanoicacid; UNII-A70UKS48FE; CHEBI:18314; (S)-(+)-2-Aminopentanoicacid; MFCD00064421; Valericacid,2-amino-; Pentanoicacid,2-amino-; l(+)-2-aminovalericacid; norvalin; norvaline,l; Norvaline(VAN)
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeySNDPXSYFESPGGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Norvaline CAS 6600-40-4: Core Identity and Procurement Context


DL-Norvaline (CAS 6600-40-4), also known as 2-aminopentanoic acid, is a non-proteinogenic, racemic mixture of the alpha-amino acid norvaline [1]. It serves as a fundamental research tool across multiple disciplines due to its dual functionality: it acts as a potent, non-competitive inhibitor of the enzyme arginase , and it is a widely adopted analytical internal standard for amino acid quantification via chromatographic methods . As a structural analog of the branched-chain amino acid valine, it is utilized in studies of enzyme specificity, metabolic pathway disruption, and peptide synthesis [2]. Its procurement is typically driven by the need for a well-characterized, high-purity racemic form that provides consistent performance in both in vitro enzyme assays and robust analytical workflows.

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Racemic non-proteinogenic amino acid probe for arginase inhibition and enzyme specificity studies
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Validated analytical internal standard for amino acid quantification in complex matrices
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High-purity racemic form supports consistent method development and reproducible in vitro assay context

Critical Differentiation: Why DL-Norvaline Cannot Be Replaced by Generic Amino Acid Analogs


The racemic nature of DL-norvaline is a critical determinant of its utility, and substitution with either pure enantiomer (L- or D-norvaline) or a close structural analog like norleucine leads to profoundly different and often ineffective experimental outcomes. For instance, while the D-enantiomer demonstrates potent antibacterial synergy with oxacillin against MRSA, the L-form is completely inactive in this context [1]. Furthermore, in analytical chemistry, the specific chromatographic behavior of DL-norvaline as an internal standard is not interchangeable with norleucine or other amino acids, as its unique retention time and ionization properties are essential for method validation and accurate quantification . Similarly, in plant biology, the stereoisomers of norvaline exhibit distinct potency in initiating bacterial spore germination, with D-norvaline showing a specific EC50, a behavior not replicated by valine or other analogs [2]. These examples underscore that selecting the precise compound—DL-norvaline—is non-negotiable for replicating published findings and achieving assay-specific performance.

Enantiomer The D-enantiomer shows reported synergy in MRSA screening, while the L-form may be inactive; the racemic DL-form may shift assay-response context.
Analog Norleucine or valine structural analogs may not replicate DL-norvaline's chromatographic retention or spore germination receptor profile.
Method Unvalidated internal standards may co-elute or provide different ionization response, limiting data comparability in LC-based workflows.

Quantitative Evidence Guide: Head-to-Head Performance of DL-Norvaline vs. Comparators


Enantiomer-Specific Antibacterial Synergy: D-Norvaline vs. L-Norvaline and DL-Norvaline with Oxacillin

In a study evaluating combinatorial antibacterial therapy against Methicillin-resistant Staphylococcus aureus (MRSA) LAC strain, D-norvaline exhibited strong synergistic inhibition of cell growth when combined with a sub-inhibitory concentration (12.5 µg/mL) of oxacillin. Under identical conditions, L-norvaline failed to inhibit growth at concentrations up to 2048 µg/mL, while the racemic DL-norvaline showed intermediate, but significantly reduced, potency [1].

MRSA Synergy MIC
Head-to-head
D-norvaline MIC 995.8 µg/mL; L-norvaline inactive up to 2048 µg/mL; DL-norvaline >2-fold less potent than D-form with 12.5 µg/mL oxacillin
Supports enantiomer-specific antimicrobial screening context
MRSA USA300 LAC strain; broth microdilution assay
Antibacterial MRSA Synergy

Impact on Membrane Integrity: D-Norvaline Treatment Reduces MRSA Fatty Acid Content

Treatment of the MRSA LAC strain with D-norvaline leads to a dramatic alteration in membrane composition. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a substantial decrease in total phospholipid fatty acid (PLFA) concentration in treated cells compared to untreated controls, indicating a direct impact on membrane biogenesis and integrity [1].

Membrane Integrity
Head-to-head
69% decrease in total phospholipid fatty acid concentration vs. untreated control
Supports membrane-disruption endpoint review in bacterial cell envelope studies
MRSA LAC strain; GC-MS analysis post-treatment
Membrane Disruption Phospholipid Fatty Acid MRSA

Differential Germination Induction: D-Norvaline vs. L-Norvaline and Analogs in C. novyi-NT Spores

In a screen for compounds capable of inducing germination in Clostridium novyi-NT spores, D-norvaline was identified as a potent germinant with a defined EC50, while its enantiomer L-norvaline and other valine analogs showed markedly different or no activity [1]. The study highlights the exquisite stereospecificity of the germination receptor, where D-norvaline's potency is comparable to that of L-cysteine, a known potent germinant.

Spore Germination
Head-to-head
D-norvaline EC50 profile similar to L-cysteine; L-norvaline and valine analogs show distinct or no activity
Supports stereospecific chemical probe use in germination pathway interpretation
C. novyi-NT spores; 91.5 mM initial screening
Spore Germination Clostridium Bacterial Physiology

Analytical Specificity: DL-Norvaline as a Validated Internal Standard for Amino Acid Quantification

DL-Norvaline is a certified analytical standard (≥98.5% purity by HPLC) and is explicitly validated for use as an internal standard in complex mixtures . Its application is documented for the chromatographic separation and quantification of amino acids in biological and food samples, where it provides a consistent reference point for retention time and response factor, enabling accurate and reproducible analysis .

Analytical Standard
Context-dependent
Certified HPLC purity ≥98.5%; validated for amino acid quantification in biological and food samples
Supports ISTD benchmarking and method reproducibility context
LC-UV/MS; chromatographic resolution review recommended
Analytical Chemistry Chromatography Metabolomics

Validated Research & Industrial Application Scenarios for DL-Norvaline and its Enantiomers


Antibacterial Drug Combination Therapy Research

Investigators studying novel combination therapies for multidrug-resistant infections like MRSA should utilize D-norvaline, not DL-norvaline or L-norvaline. The evidence clearly demonstrates that D-norvaline synergizes with sub-inhibitory concentrations of oxacillin to potently inhibit MRSA growth and disrupt membrane integrity, while the L-form is entirely inactive [1]. This specific application necessitates the procurement of the D-enantiomer for any translational study focused on antibacterial adjuvants.

Amino Acid Quantification in Complex Biological Matrices

Analytical and quality control laboratories performing amino acid analysis via HPLC or LC-MS should procure high-purity DL-norvaline (≥98.5%) as a certified analytical standard. Its documented utility as an internal standard in the chromatographic separation of amino acid mixtures, including those containing DL-norleucine, ensures method accuracy and reproducibility, which are essential for food testing, clinical diagnostics, and metabolomics research .

Mechanistic Studies of Bacterial Spore Germination

Researchers investigating the molecular mechanisms of spore germination in pathogenic Clostridium species should use D-norvaline as a specific chemical probe. Its defined EC50 for inducing germination in C. novyi-NT spores, and its distinct activity profile compared to L-norvaline and other valine analogs, makes it an invaluable tool for dissecting germination receptor function and screening for germination inhibitors [2].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Enantiomer-specific MRSA synergy context
MIC and membrane-integrity endpoints
Amino acid quantification research
Certified analytical reference standard
Chromatographic resolution and method reproducibility
Bacterial spore germination assays
Stereospecific receptor probe context
EC50 and germination pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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